Structural and Regioisomeric Differentiation from Trifluoromethylphenylpiperazine (TFMPP)
1-Benzyl-3-(trifluoromethyl)piperazine (CAS 167566-34-9) is a regioisomer of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) but with a fundamentally different substitution pattern: the CF₃ group is located on the saturated piperazine ring (C3 position) rather than on the aromatic phenyl ring . This structural distinction produces different chemical and biological properties. In contrast to TFMPP, which shows EC50 values of 0.14 mM in primary rat hepatocytes and 0.45 mM in HepaRG cells for cytotoxicity [1], the saturated-ring CF₃ substitution of 167566-34-9 is primarily utilized as a synthetic building block rather than a direct pharmacological agent. The positional isomerism directly impacts synthetic accessibility: TFMPP is prepared via N-arylation of piperazine with 3-trifluoromethylphenyl halides, whereas 167566-34-9 requires construction of a trifluoromethylated piperazine ring or trifluoromethylation of a pre-formed piperazine scaffold, with substantially different reaction conditions and protecting group strategies required [2].
| Evidence Dimension | Structural Substitution Pattern and Cytotoxicity |
|---|---|
| Target Compound Data | CF₃ group on saturated piperazine C3; building block use |
| Comparator Or Baseline | TFMPP (CF₃ group on phenyl ring); EC50 0.14 mM (primary rat hepatocytes), 0.45 mM (HepaRG cells) [1] |
| Quantified Difference | Regioisomeric; different synthetic entry and distinct biological profile |
| Conditions | MTT cytotoxicity assay in primary rat hepatocytes and HepaRG cells [1] |
Why This Matters
Procurement teams must distinguish 167566-34-9 from TFMPP and related phenylpiperazines; substitution of one for the other will result in failed synthetic routes and incompatible downstream applications.
- [1] Dias da Silva, D., et al. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of Toxicology, 2017, 91(3): 1413-1430. View Source
- [2] Matsuo, M., et al. Piperazine derivatives as tachykinin antagonists. U.S. Patent US20020010182A1, January 24, 2002. View Source
